![molecular formula C6H15NO5S B3418628 2-Morpholinoethanesulfonic acid hydrate CAS No. 1266615-59-1](/img/structure/B3418628.png)
2-Morpholinoethanesulfonic acid hydrate
Overview
Description
2-Morpholinoethanesulfonic acid hydrate, also known as MES monohydrate, is a buffer used in research applications in biology and biochemistry .
Synthesis Analysis
MES monohydrate is a buffering agent that belongs to the group of acidic compounds. It is used as an analytical reagent in microbiology and biochemistry .Molecular Structure Analysis
The chemical structure of MES contains a morpholine ring. It has a molecular weight of 195.2 and the chemical formula is C6H13NO4S .Chemical Reactions Analysis
MES is highly soluble in water and only weakly binds with certain metal ions, including Ca, Mg, Mn, and Cu (II), which makes it a non-coordinating buffer in chemistry involving metal ions .Physical And Chemical Properties Analysis
MES is a crystalline powder with a pH of 3.6 (20 °C, 10 g/L in H2O). It has a melting point of >300 °C and a solubility of 80 g/L .Scientific Research Applications
Synthesis of Heterocyclic Compounds
MES has been utilized as a catalyst in the synthesis of complex organic molecules. For instance, it has been used as a new organocatalyst in the efficient synthesis route for 2,3-dihydroquinazolin-4(1H)-ones, representing a novel and simplified route for preparing these derivatives. Additionally, the microwave irradiation technique was applied to carry out reactions in shorter times, showcasing MES's versatility in organic synthesis (Labade, Shinde, & Shingare, 2013).
Improvement of Analytical Techniques
MES-based buffer systems have significantly improved the detection limits and stability of various sensors. For example, a study demonstrated the development of a new total ionic strength adjustor buffer system based on MES for enhancing the analytical characteristics of fluoride sensors. This improvement was attributed to the reversible ion exchange process at the interface, leading to prolonged sensor operation under flow injection analysis conditions with enhanced sensitivity (Fouskaki, Sotiropoulou, Kocí, & Chaniotakis, 2003).
Catalysis in Organic Reactions
MES has been reported as an effective catalyst in the synthesis of isoindolo[2,1-a]quinazolines, demonstrating its utility as a water-soluble, greener catalyst for producing high yields of the product at room temperature. The synergy between MES and ultrasound irradiation in these reactions was also explored, underlining its potential for enhancing green chemistry practices (Bhagat et al., 2015).
Interactions with Macromolecules
The interaction of MES with macromolecules like proteins has been studied, highlighting its effects on the phase transition behavior of poly(N-isopropylacrylamide) (PNIPAM). This research has implications for understanding the behavior of polymers in biological buffers and developing new materials with tunable properties (Taha, Gupta, Khoiroh, & Lee, 2011).
Complexation and Buffering in Analytical Chemistry
The copper binding properties of MES and its use as a buffer in metal speciation studies were examined, highlighting its non-interacting nature with copper ions. This characteristic makes MES an ideal buffer for studies requiring stable metal ion concentrations without interference from the buffering agent (Mash et al., 2003).
Method Development in Capillary Electrophoresis
A systematic procedure involving MES for optimizing the background electrolyte composition in capillary electrophoresis was described, showcasing MES's role in enhancing the analytical performance of this technique. This work underscores the importance of buffer selection in analytical method development, particularly for achieving reliable and precise analyses (Spudeit et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-morpholin-4-ylethanesulfonic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S.H2O/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIIXQJBDGSIKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
145224-94-8 | |
Record name | 4-Morpholineethanesulfonic acid, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145224-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80584934 | |
Record name | 2-(Morpholin-4-yl)ethane-1-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinoethanesulfonic acid hydrate | |
CAS RN |
1266615-59-1, 145224-94-8 | |
Record name | 4-Morpholineethanesulfonic acid hydrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1266615-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Morpholin-4-yl)ethane-1-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Morpholineethanesulfonic acid, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Morpholinoethanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(N-Morpholino)ethanesulfonic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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